5-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromo-substituted methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzoic acid and hydrazine hydrate.
Formation of Hydrazide: The 2-bromo-5-methoxybenzoic acid is reacted with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: The hydrazide is then subjected to cyclization under acidic conditions to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
5-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The amino and bromo-methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2-chloro-5-methoxyphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-fluoro-5-methoxyphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-iodo-5-methoxyphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and applications.
Properties
Molecular Formula |
C9H9BrN4O |
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Molecular Weight |
269.10 g/mol |
IUPAC Name |
5-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4O/c1-15-5-2-3-7(10)6(4-5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI Key |
SDUUZDDRTJFTBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NC(=NN2)N |
Origin of Product |
United States |
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